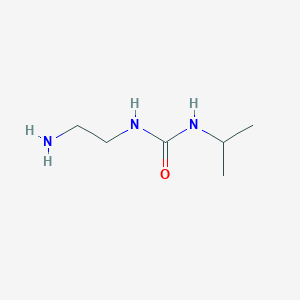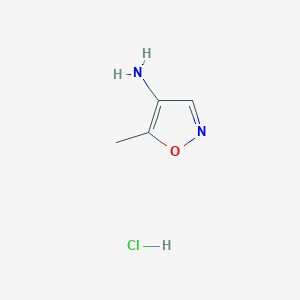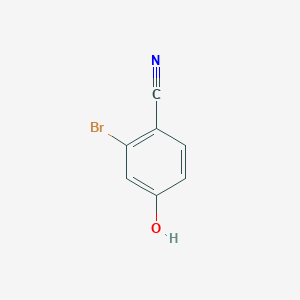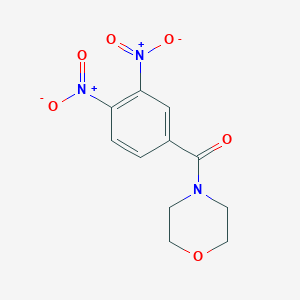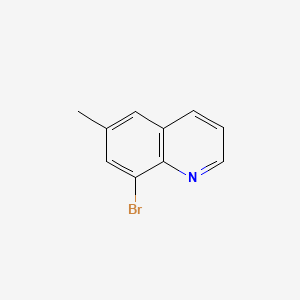
8-Bromo-6-methylquinoline
Übersicht
Wissenschaftliche Forschungsanwendungen
Pharmacology: Anticancer Applications
8-Bromo-6-methylquinoline has been identified as a key scaffold in the development of anticancer agents . Its ability to undergo various chemical reactions makes it a versatile intermediate for synthesizing compounds with potential anticancer activities. For instance, derivatives of 8-Bromo-6-methylquinoline have shown promise in inhibiting the growth of cancer cells.
Medicinal Chemistry: Drug Discovery
In medicinal chemistry, 8-Bromo-6-methylquinoline serves as a crucial building block for drug discovery . Its structural motif is found in many natural products and FDA-approved drugs, making it an important compound for synthesizing new pharmacologically active molecules.
Synthetic Organic Chemistry: Building Blocks
The compound is extensively used in synthetic organic chemistry as a precursor for constructing complex quinoline derivatives . These derivatives are then used to create a wide range of biologically active molecules, contributing to the advancement of organic synthesis methodologies.
Green Chemistry: Sustainable Synthesis
8-Bromo-6-methylquinoline is also significant in green chemistry, where it’s used in eco-friendly synthesis processes . Researchers focus on developing sustainable and less toxic methods for synthesizing quinoline derivatives, minimizing environmental impact.
Industrial Chemistry: Material Precursor
In industrial chemistry, 8-Bromo-6-methylquinoline is employed as a precursor for materials that have applications in various industries . Its derivatives can be used in the production of dyes, catalysts, and other materials that require specific chemical properties.
Material Science: Chemical Synthesis
The compound finds applications in material science, where it is used in the chemical synthesis of new materials . Its properties allow for the creation of novel materials with potential use in electronics, coatings, and other technological applications.
Safety and Hazards
Wirkmechanismus
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that bromomethylquinoline compounds are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the bromomethyl group on the quinoline acts as an electrophile, undergoing oxidative addition with a palladium catalyst .
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical processes, including dna intercalation and enzyme inhibition .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Bromo-6-methylquinoline are not well-studied. As a general rule, the pharmacokinetic properties of a compound depend on its chemical structure and the presence of functional groups. The bromomethyl group in 8-Bromo-6-methylquinoline could potentially influence its absorption and distribution .
Result of Action
Quinoline derivatives have been studied for their potential antimalarial, antibacterial, and anticancer activities .
Eigenschaften
IUPAC Name |
8-bromo-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJNEQXRWAWITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517778 | |
| Record name | 8-Bromo-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-methylquinoline | |
CAS RN |
84839-95-2 | |
| Record name | 8-Bromo-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-c]pyridin-4-ol](/img/structure/B1282128.png)
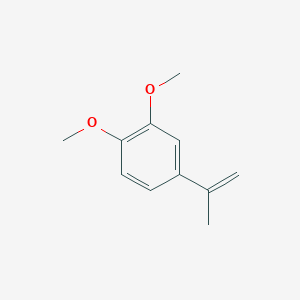

![6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1282134.png)



